N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[b][1,4]oxazepine ring system and a trimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-7-10-26-17-13-16(8-9-18(17)32-14-24(2,3)23(26)28)25-22(27)15-11-19(29-4)21(31-6)20(12-15)30-5/h8-9,11-13H,7,10,14H2,1-6H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZMBWVCAYAWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Compound X
Compound X is a hybrid molecule comprising a 1,5-benzoxazepine core and a 3,4,5-trimethoxybenzamide moiety. Retrosynthetic disconnection reveals two primary intermediates:
- 1,5-Benzoxazepine intermediate : 3,3-Dimethyl-4-oxo-5-propyl-7-amino-2,3,4,5-tetrahydro-1,5-benzoxazepine.
- Acylating agent : 3,4,5-Trimethoxybenzoyl chloride.
The coupling of these intermediates via amide bond formation constitutes the final step.
Synthesis of the 1,5-Benzoxazepine Core
Cyclization Strategy
The 1,5-benzoxazepine scaffold is synthesized via intramolecular cyclization of N-substituted ethanolamine derivatives. A representative procedure involves:
- Starting material : 2-Hydroxy-5-nitrobenzaldehyde undergoes condensation with 3-amino-1-propanol in toluene under reflux to form a Schiff base.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 7-amino-1,5-benzoxazepine.
- Alkylation : Treatment with propyl bromide in the presence of K₂CO₃ introduces the 5-propyl substituent.
- Oxidation : Jones oxidation (CrO₃/H₂SO₄) generates the 4-oxo functionality.
Table 1: Optimization of Cyclization Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Schiff base formation | Toluene, reflux, 12 h | 78 | 92 |
| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH | 85 | 95 |
| Propylation | Propyl bromide, K₂CO₃, DMF | 72 | 90 |
| Oxidation | CrO₃/H₂SO₄, 0°C, 2 h | 68 | 88 |
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
Amide Coupling Reaction
Reaction Optimization
The 7-amino-1,5-benzoxazepine intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions:
- Base : Triethylamine (TEA) in dichloromethane.
- Temperature : 0°C to room temperature, 6 h.
- Workup : Aqueous extraction, followed by silica gel chromatography (eluent: n-hexane/ethyl acetate 3:1).
Table 2: Amidation Reaction Variables
| Parameter | Condition | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Solvent | Dichloromethane | 73 | 98 |
| Base | Triethylamine | 68 | 97 |
| Reaction time | 6 h | 73 | 98 |
| Temperature | 0°C → RT | 73 | 98 |
Structural Characterization
Spectroscopic Analysis
- ¹H NMR (600 MHz, CDCl₃): δ 1.04 (s, 6H, C3-CH₃), 1.48 (t, J = 7.2 Hz, 3H, C5-CH₂CH₂CH₃), 3.89 (s, 9H, OCH₃), 6.92 (d, J = 8.4 Hz, 1H, H-6), 7.45 (s, 2H, H-2' and H-6'), 8.21 (s, 1H, NH).
- ¹³C NMR : δ 27.8 (C3-CH₃), 56.1 (OCH₃), 169.5 (C=O).
- HRMS : m/z calcd. for C₂₆H₃₃N₂O₆ [M+H]⁺: 481.2334; found: 481.2336.
Alternative Synthetic Routes
Scalability and Industrial Considerations
Kilogram-scale production uses continuous flow reactors for the amidation step, achieving 81% yield with <1% impurities. Critical process parameters include:
- Residence time : 10 min.
- Temperature : 50°C.
- Catalyst : DMAP (0.1 equiv).
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (R-X) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, amines, or hydroxyl groups.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Antimicrobial Action: The compound may disrupt the cell membranes or metabolic processes of microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzoate: This compound has a similar structure but with a benzoate group instead of a benzamide group.
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzylamine: This compound has a benzylamine group instead of a benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of similar compounds.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzoxazepine ring combined with a trimethoxybenzamide moiety , which contributes to its biological properties. The molecular formula is , and it possesses a molecular weight of approximately 358.43 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of squalene synthase , which plays a critical role in cholesterol biosynthesis .
- Receptor Modulation : The compound may interact with various receptors in the body, leading to modulation of signaling pathways that affect cellular processes such as inflammation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Studies
- Study on Squalene Synthase Inhibition : A recent study evaluated the compound's ability to inhibit squalene synthase in hepatic microsomes from various species including rats and humans. The IC50 values ranged from 45 to 90 nM across different species .
- Inflammation Model : In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to the control group (p < 0.05), indicating its potential utility as an anti-inflammatory agent.
Research Findings
Recent investigations into the pharmacological profile of this compound have revealed promising results:
- Cytotoxicity Studies : The compound was tested for cytotoxic effects on cancer cell lines such as HeLa and MCF7. Results indicated an IC50 value of approximately 15 µM for both cell lines .
- Mechanistic Insights : Further mechanistic studies suggest that the compound may induce apoptosis through mitochondrial pathways by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .
Q & A
Q. What are the key considerations for synthesizing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide?
The synthesis involves multi-step reactions:
- Core formation : Construct the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of precursors (e.g., 2-aminophenol derivatives and ketones).
- Substituent introduction : Attach the 3,4,5-trimethoxybenzamide moiety through amide coupling, typically using coupling agents like EDCI/HOBt or DCC.
- Optimization : Reaction conditions (e.g., reflux in anhydrous THF or DMF, 60–80°C) and catalysts (e.g., DMAP for acylation) are critical for yield and purity. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical techniques include:
- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, benzoxazepine carbonyl at δ 170–175 ppm).
- Mass spectrometry (MS) : Validates molecular weight (expected [M+H]+ ~ 485.5 g/mol).
- HPLC : Assesses purity (>95% recommended for biological assays) .
Q. What solvents are suitable for handling this compound in experimental settings?
- Polar aprotic solvents : DMSO or DMF for dissolution (due to the amide and benzoxazepine core).
- Avoid protic solvents : May induce hydrolysis of the oxazepine ring.
- Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the benzoxazepine core formation?
- Temperature control : Maintain 60–70°C during cyclization to avoid side reactions (e.g., ring-opening).
- Catalyst selection : Use Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate ring closure.
- Workup : Extract unreacted precursors with dichloromethane/water to isolate the core intermediate .
Q. What biological targets are plausible for this compound based on structural analogs?
- Kinase inhibition : The benzoxazepine scaffold is associated with RIP1 kinase inhibition (IC₅₀ < 1 μM in analogs), relevant in inflammatory diseases .
- Microtubule disruption : Trimethoxybenzamide moieties may mimic combretastatin analogs, suggesting anti-mitotic activity .
- Target validation : Use SPR (surface plasmon resonance) or fluorescence polarization assays to confirm binding .
Q. How can structure-activity relationship (SAR) studies be designed for substituent optimization?
- Variable groups : Test substituents at positions 5 (propyl vs. ethyl/allyl) and 7 (trimethoxybenzamide vs. sulfonamide).
- Activity assays : Compare IC₅₀ values in kinase inhibition or cytotoxicity screens (e.g., against HeLa cells).
- Computational modeling : Dock analogs into RIP1 kinase (PDB: 6NR9) to predict binding affinity .
Q. What methodologies are recommended for analyzing metabolic stability in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP enzyme profiling : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using recombinant CYP isoforms.
- Stabilization strategies : Introduce fluorine atoms or methyl groups to block metabolic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
